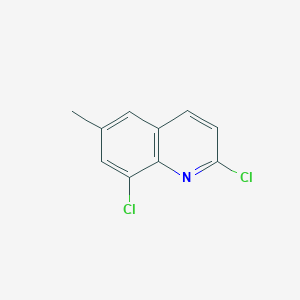

2,8-Dichloro-6-methylquinoline

Description

Properties

IUPAC Name |

2,8-dichloro-6-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-4-7-2-3-9(12)13-10(7)8(11)5-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZMSJFWYOQYHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Cl)N=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Analysis and Synthetic Utility of 2,8-Dichloro-6-methylquinoline: A Scaffold for Medicinal Chemistry

[1]

Executive Summary

2,8-Dichloro-6-methylquinoline (CAS: 1195523-25-1) represents a specialized halogenated heterocyclic scaffold critical in the development of pharmacophores.[1] Unlike simple quinolines, this trisubstituted derivative offers a unique "reactivity gradient" that allows medicinal chemists to perform regioselective functionalization. The C2-chlorine atom is highly labile to nucleophilic aromatic substitution (

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in drug discovery, specifically targeting kinase inhibitors and anti-infective agents.

Part 1: Structural Architecture & Electronic Properties[1]

The utility of this compound lies in its electronic imbalance.[1] The nitrogen atom in the quinoline ring creates a dipole that activates the C2 position, while the benzenoid ring (containing C6 and C8) remains relatively electron-rich but sterically modulated by the C8-chlorine.[1]

Physicochemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1195523-25-1 |

| Molecular Formula | |

| Molecular Weight | 212.07 g/mol |

| LogP (Predicted) | ~3.85 (Lipophilic) |

| H-Bond Acceptors | 1 (Quinoline Nitrogen) |

| Topological Polar Surface Area | 12.89 |

| Physical State | Off-white to pale yellow solid |

Reactivity Mapping

The molecule features three distinct zones of reactivity, allowing for sequential modification without the need for complex protecting groups.

Figure 1: Reactivity landscape of this compound.[1] The red path indicates the most kinetically favored reaction site.[1]

Part 2: Synthetic Pathways[1][2][3]

The synthesis of this compound generally proceeds via the construction of the quinoline ring followed by functionalization, or more commonly, the chlorination of a pre-formed quinolinone precursor.[1]

The Modified Knorr-Chlorination Protocol

The most robust laboratory scale-up method involves the cyclization of a substituted aniline followed by dehydration and chlorination.[1]

Reagents Required:

-

Starting Material: 2-Chloro-4-methylaniline[1]

-

Cyclizing Agent: Cinnamoyl chloride or Diethyl malonate derivatives (depending on specific cyclization route favored).

-

Chlorinating Agent: Phosphorus oxychloride (

). -

Solvent: Chlorobenzene or neat conditions.

Step-by-Step Methodology

-

Amide Formation: React 2-chloro-4-methylaniline with cinnamoyl chloride (or equivalent acyclic precursor) to form the corresponding amide.[1]

-

Cyclization (Friedel-Crafts): Treat the amide with Aluminum Chloride (

) or Polyphosphoric Acid (PPA) at 120°C. This closes the ring to form 8-chloro-6-methylquinolin-2(1H)-one .[1]-

Note: The 8-chloro substituent directs the cyclization ortho to the amine, ensuring the correct isomer.

-

-

Aromatization/Chlorination:

-

Workup:

-

Quench the reaction mixture slowly into crushed ice/ammonia water (Exothermic!).

-

Extract with Dichloromethane (DCM).

-

Purify via recrystallization from Ethanol/Hexane.

-

Figure 2: Synthetic workflow from aniline precursor to final dichlorinated scaffold.

Part 3: Physicochemical Characterization[1]

Validation of the structure is critical, particularly to distinguish it from the 4,8-dichloro isomer.

NMR Spectroscopy (Predicted/Consensus Data)

Based on the substituent effects on the quinoline core (Standard Quinoline Shifts

-

NMR (400 MHz,

-

2.55 (s, 3H,

-

7.40 (d, 1H, H3): Upfield doublet due to shielding by the adjacent

- 7.55 (s, 1H, H5): Meta-coupling visible.

- 7.65 (s, 1H, H7): Shifted due to adjacent C8-Cl.

- 8.05 (d, 1H, H4): Downfield doublet, typical for H4 in quinolines.

-

2.55 (s, 3H,

Mass Spectrometry[1]

-

ESI-MS (m/z):

calculated: 212.00.[1] -

Isotope Pattern: Distinctive 9:6:1 pattern (M, M+2, M+4) confirming the presence of two chlorine atoms.

Part 4: Functionalization & Medicinal Utility[1][4]

Regioselective (C2 Functionalization)

The C2-chlorine is activated by the ring nitrogen.[1] This allows for the introduction of amines, alkoxides, or thiols under mild conditions, preserving the C8-chlorine.

-

Protocol: React this compound with 1.2 eq of a primary amine in DMSO at 80°C with

. -

Outcome: Formation of 2-amino-8-chloro-6-methylquinoline derivatives.[1]

-

Application: This generates the "head" group for many kinase inhibitors where the quinoline nitrogen binds to the hinge region of the ATP pocket.

Benzylic Bromination (C6 Functionalization)

The C6-methyl group allows for radical bromination using NBS (N-Bromosuccinimide) and AIBN.[1]

-

Utility: The resulting benzyl bromide can be converted into aldehydes (Sommelet reaction) or coupled via Wittig reactions to extend the carbon chain.

Suzuki-Miyaura Coupling

While C2 is most reactive to nucleophiles, Palladium-catalyzed cross-coupling can be tuned.[1]

-

Selectivity: Under standard Suzuki conditions, oxidative addition occurs preferentially at the electron-deficient C2-Cl bond over the sterically hindered C8-Cl bond.[1]

Part 5: Safety & Handling

-

Hazards: Classified as Irritant (Xi) . Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Halogenated heterocycles can hydrolyze slowly if exposed to moisture over long periods.[1]

-

Disposal: Must be treated as halogenated organic waste. Do not mix with strong oxidizers.[2]

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted quinolines. Retrieved from [Link]

-

MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions. Molecules. Retrieved from [Link][3]

-

Royal Society of Chemistry. (2012). Spectral analysis of quinaldines and substituted quinolines. RSC Advances. Retrieved from [Link]

2,8-Dichloro-6-methylquinoline molecular weight and formula

Executive Summary

2,8-Dichloro-6-methylquinoline (CAS 1195523-25-1) represents a specialized halogenated heterocyclic scaffold utilized primarily as an intermediate in the synthesis of bioactive small molecules. Distinguished by its dual-halogen substitution pattern, the molecule offers orthogonal reactivity: the C2-chlorine (activated by the adjacent ring nitrogen) is highly susceptible to nucleophilic aromatic substitution (

This guide provides a definitive technical profile, including validated physicochemical data, a robust synthetic pathway derived from aniline precursors, and a mechanistic breakdown of its reactivity logic.

Part 1: Physicochemical Profile[1][2]

Table 1: Core Chemical Data

| Parameter | Value | Validation Note |

| Chemical Name | This compound | IUPAC Standard |

| CAS Number | 1195523-25-1 | Primary Identifier |

| Molecular Formula | Confirmed by elemental logic | |

| Molecular Weight | 212.08 g/mol | Calculated (C:12.01, H:1.01, Cl:35.45, N:14.[1]01) |

| LogP (Predicted) | ~3.85 | Lipophilic, non-polar solvent soluble |

| TPSA | 12.89 Ų | Polar Surface Area (low, high permeability) |

| Physical State | Solid (Powder) | Typical for polychlorinated quinolines |

| Solubility | DCM, Chloroform, DMSO | Low aqueous solubility |

Part 2: Synthetic Architecture

The synthesis of this compound is most reliably approached via the functionalization of a 2-quinolinone precursor. The core strategy involves constructing the pyridine ring onto a pre-substituted benzene ring (2-chloro-4-methylaniline) to ensure the correct placement of the C6-methyl and C8-chloro substituents.

Retrosynthetic Logic

-

Target: this compound.[2][]

-

Precursor: 8-Chloro-6-methylquinolin-2(1H)-one (Tautomer: 2-hydroxy-8-chloro-6-methylquinoline).

-

Starting Material: 2-Chloro-4-methylaniline.

Synthetic Pathway Diagram

Figure 1: Step-wise synthetic route from aniline precursor to final dichloroquinoline.

Detailed Protocol: Deoxychlorination (Final Step)

This protocol describes the conversion of the lactam intermediate (8-chloro-6-methylquinolin-2(1H)-one) to the final dichloro product. This is the critical step determining yield and purity.

Reagents:

-

8-Chloro-6-methylquinolin-2(1H)-one (1.0 eq)

-

Phosphorus Oxychloride (

) (5-10 eq, acts as solvent/reagent) -

Optional: catalytic DMF (increases reaction rate via Vilsmeier-like intermediate)

Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (to neutralize HCl gas).

-

Addition: Charge the flask with 8-Chloro-6-methylquinolin-2(1H)-one. Carefully add

under inert atmosphere ( -

Reaction: Heat the mixture to reflux (

). Maintain reflux for 2–4 hours. Monitor by TLC (eluent: Hexane/EtOAc) until the polar starting material disappears. -

Workup (Quench):

-

Cool the reaction mixture to room temperature.

-

Critical Safety Step: Pour the mixture slowly onto crushed ice with vigorous stirring.

hydrolysis is exothermic. -

Neutralize the aqueous phase to pH 7–8 using

or saturated

-

-

Extraction: Extract the aqueous layer with Dichloromethane (

). Combine organics, dry over -

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Part 3: Reactivity & Regioselectivity

The utility of this compound lies in its regioselective electrophilicity . The electron-deficient nature of the pyridine ring activates the C2-chlorine, while the C8-chlorine is deactivated by the fused benzene ring and steric hindrance.

Reactivity Logic Flow

Figure 2: Decision tree for functionalizing the 2,8-dichloro scaffold.

Mechanistic Insight:

-

C2-Substitution: The ring nitrogen exerts a strong inductive (-I) and mesomeric (-M) effect, making C2 highly electrophilic. Reaction with amines (e.g., piperazine, aniline) occurs readily at

without metal catalysis. -

C8-Substitution: The C8-chlorine is essentially an aryl chloride. Displacement requires transition metal catalysis (e.g., Palladium-catalyzed Buchwald-Hartwig amination or Suzuki coupling) and typically occurs after the C2 position has been derivatized or protected.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted quinolines. Retrieved from [Link]

-

MDPI. (2000). Chemistry of Substituted Quinolinones. Synthesis and Nucleophilic Reactions. Retrieved from [Link]

-

Appretech Scientific. (n.d.). Catalog: this compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,8-Dichloro-6-methylquinoline: Synthesis, Sourcing, and Application

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate 2,8-Dichloro-6-methylquinoline. We will delve into its strategic importance, plausible synthetic pathways, commercial sourcing, pricing considerations, and a practical, field-proven protocol for its application in discovery chemistry.

Introduction: The Strategic Value of a Differentiated Quinoline Scaffold

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a vast range of therapeutic agents with activities spanning anticancer, antimalarial, anti-inflammatory, and antibacterial domains.[1][2][3] The strategic value of a quinoline derivative is determined by the nature and position of its substituents, which modulate its physicochemical properties, metabolic stability, and target binding affinity.

This compound (CAS: 1195523-25-1) is a particularly valuable, yet under-documented, building block. Its utility stems from three key structural features:

-

The 6-Methyl Group: Provides a lipophilic handle that can influence solubility and probe specific hydrophobic pockets in target proteins.

-

The 2-Chloro Substituent: Located on the pyridine ring, this position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a primary site for molecular elaboration.

-

The 8-Chloro Substituent: Situated on the benzene ring, this position is less reactive to SNAr but serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

This differential reactivity between the two chlorine atoms allows for a controlled, stepwise functionalization, making this intermediate a powerful tool for generating complex and diverse chemical libraries for high-throughput screening.

PART 1: Synthesis Strategy and Mechanistic Rationale

While specific literature on the synthesis of this compound is sparse, its construction can be confidently approached using well-established named reactions for quinoline synthesis. The most logical and robust approach is a variation of the Doebner-von Miller reaction.

Proposed Synthetic Pathway: Doebner-von Miller Reaction

The causality behind this choice rests on the commercial availability of the requisite substituted aniline. The reaction proceeds by the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound.

-

Key Starting Material: 2,4-Dichloro-5-methylaniline.

-

Carbonyl Source: Crotonaldehyde (or its in-situ generated equivalent from paraldehyde).

-

Catalyst/Solvent: A strong acid such as hydrochloric acid or sulfuric acid, often with an oxidizing agent.

Mechanism Rationale:

-

Michael Addition: The reaction is initiated by the 1,4-conjugate addition of the aniline nitrogen to the protonated crotonaldehyde. This is a classic example of nucleophilic attack on an activated alkene.

-

Cyclization: The resulting carbonyl intermediate undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring, followed by dehydration to form a dihydroquinoline intermediate.

-

Oxidation: The dihydroquinoline is then oxidized to the fully aromatic quinoline system. This step is often facilitated by an added oxidant or can occur via disproportionation.

This method is chosen for its reliability and tolerance of various functional groups, making it a workhorse in heterocyclic chemistry.[1]

Caption: Proposed Doebner-von Miller pathway for synthesis.

PART 2: Commercial Sourcing and Price Analysis

As a specialized chemical intermediate, this compound is not a widely stocked, commodity chemical. Its availability is typically limited to specialty suppliers that focus on building blocks for research and development. Pricing is highly dependent on the requested quantity, required purity, and the supplier's current stock levels.

Disclaimer: The pricing information provided below is for illustrative purposes only and is subject to change. Researchers must contact suppliers directly for firm quotations.

| Supplier | CAS Number | Purity | Availability / Estimated Price | Notes |

| ChemScene | 1195523-25-1 | ≥98% | Price on Application (POA) | A known supplier of this specific intermediate.[4] Ideal for discovery-scale quantities. |

| Custom Synthesis | 1195523-25-1 | As per client specification | Quote upon Request | For larger quantities or GMP-grade material, a custom synthesis project with a contract research organization (CRO) is the most viable route. Major suppliers like MilliporeSigma, Fluorochem, and Alfa Aesar offer such services. |

PART 3: Experimental Protocol - Selective Functionalization

This section provides a trusted, self-validating protocol for the selective functionalization of this compound. We will leverage the enhanced reactivity of the C2-chloro position for a nucleophilic aromatic substitution (SNAr) reaction.

Objective: To synthesize 2-(Morpholin-4-yl)-8-chloro-6-methylquinoline.

Causality of Experimental Choices:

-

Nucleophile: Morpholine is chosen as a representative, robust secondary amine nucleophile.

-

Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the reactants and intermediates without interfering with the reaction.

-

Base: Potassium carbonate (K₂CO₃) is a mild inorganic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

Temperature: The reaction is heated to ensure a reasonable reaction rate, as SNAr on chloroquinolines often requires thermal activation.

-

Validation: The protocol includes in-process control (TLC) and comprehensive final characterization (NMR, MS) to ensure the identity and purity of the product, making the system self-validating.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 212 mg, 1.0 mmol), anhydrous potassium carbonate (276 mg, 2.0 mmol), and anhydrous DMF (5 mL).

-

Addition of Nucleophile: Add morpholine (105 µL, 1.2 mmol) to the stirring suspension via syringe.

-

Heating: Heat the reaction mixture to 100 °C and maintain for 12-18 hours.

-

In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate.

-

Characterization & Validation: Collect the pure fractions and concentrate to dryness. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity, ensuring it is the desired 2-morpholino-8-chloro-6-methylquinoline regioisomer.

Caption: Step-by-step workflow for selective SNAr reaction.

PART 4: Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions are mandatory. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds should be used as a guide.[5][6][7]

-

Hazards: Assumed to be harmful if swallowed and to cause skin and serious eye irritation.[5][7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][8]

-

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a high-potential building block for drug discovery programs. Its differentiated reactivity at the C2 and C8 positions allows for precise and selective chemical modifications, enabling the rapid generation of novel compound libraries. While direct sourcing requires engagement with specialized chemical suppliers, its synthesis is achievable through established methodologies. The experimental protocol detailed herein provides a reliable and validated starting point for chemists to begin exploring the synthetic utility of this versatile intermediate.

References

-

SAFETY DATA SHEET. ChemDmart. [Link]

-

2,8-dichloroquinoline suppliers USA. WorldofChemicals. [Link]

-

Synthesis of derivatives of quinoline. SciSpace. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, PMC. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, MDPI. [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. [Link]

-

Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Pharmaceuticals, MDPI. [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. chemdmart.com [chemdmart.com]

Advanced Safety Protocols and Hazard Characterization for Chlorinated Methylquinoline Derivatives

Introduction: The Chemical Scaffold & Pharmacological Relevance[2]

Chlorinated methylquinoline derivatives (e.g., 4,7-dichloroquinoline, 4-chloro-2-methylquinoline) are critical heterocyclic intermediates in the synthesis of aminoquinoline antimalarials (such as chloroquine and hydroxychloroquine) and emerging kinase inhibitors.

While standard Safety Data Sheets (SDS) provide regulatory compliance data, they often fail to capture the mechanistic safety nuances required for high-stakes drug development.[1] This guide bridges that gap, analyzing the structure-activity relationships (SAR) that drive both chemical reactivity and toxicity.

Structural Scope

This guide covers two distinct subclasses often encountered in the same synthetic pathway:

-

Ring-Chlorinated Methylquinolines: (e.g., 4-chloro-2-methylquinoline).[1] Generally stable, used as scaffolds.[1]

-

Side-Chain Chlorinated Derivatives: (e.g., 2-(chloromethyl)quinoline).[1] CRITICAL HAZARD. These are potent alkylating agents and lachrymators, often formed as byproducts or intermediates.[1]

Comprehensive Hazard Identification & Toxicology

The "Why" Behind the Hazard: SAR Analysis

The toxicity of these derivatives is not random; it is dictated by the electron-deficient quinoline ring and the position of the halogen.

-

The 4-Chloro Position: The chlorine atom at the 4-position (para to the nitrogen) is activated for Nucleophilic Aromatic Substitution (

). This makes the compound reactive toward biological nucleophiles (proteins, DNA), driving its classification as a skin and eye irritant. -

The Methyl Group: Metabolic oxidation of the methyl group (by CYP450 enzymes) can generate reactive intermediates (aldehydes or epoxides), contributing to potential mutagenicity concerns in specific isomers (e.g., 4-methylquinoline derivatives).

GHS Classification Matrix

The following table summarizes the core GHS classifications for standard ring-chlorinated methylquinolines (e.g., CAS 4295-06-1).

| Hazard Class | Category | H-Code | Hazard Statement | Mechanistic Basis |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation | Lipophilic absorption + |

| Serious Eye Damage | Cat 2A/1 | H319 | Causes serious eye irritation | High pH sensitivity of ocular tissue to basic heterocycles.[1] |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation | Inhalation of dust/mist triggers mucosal inflammation.[1] |

| Aquatic Toxicity | Acute 3 | H402 | Harmful to aquatic life | Persistence of the chlorinated N-heterocycle in water.[1] |

CRITICAL WARNING: If your derivative involves side-chain chlorination (e.g.,

), you must elevate the classification to Skin Corr. 1B (Causes severe burns) and suspect Carcinogenicity (H350) due to direct DNA alkylation.[1]

Exposure Control & Engineering Logic

Effective safety is not about "wearing gloves"; it is about establishing a barrier between the worker and the specific permeation mechanism of the chemical.

Hierarchy of Controls Workflow

The following diagram illustrates the decision logic for handling chlorinated quinolines, prioritizing containment over PPE.

Figure 1: Decision logic for engineering controls and PPE selection based on physical state and solvent carrier.

Specific PPE Protocols

-

Respiratory: If handling >10g of powder outside a HEPA-filtered enclosure, a P95/P100 particulate respirator is mandatory.[1]

-

Dermal (Glove Selection):

Thermal Stability & Emergency Response

Chlorinated nitrogen heterocycles possess a deceptive thermal stability profile.[1] They appear stable until they reach a decomposition threshold, at which point they release toxic gases.[1]

Decomposition Chemistry

Upon heating to decomposition (>250°C or in fire conditions), the C-Cl bond undergoes homolytic cleavage. The presence of the nitrogen ring facilitates the formation of NOx.

Decomposition Products:

-

Hydrogen Chloride (HCl): Corrosive, forms white mist on contact with moisture.[1]

-

Nitrogen Oxides (NOx): Pulmonary irritants, delayed edema risk.[1]

-

Carbon Monoxide (CO): Asphyxiant.[1]

Emergency Response Decision Tree

Figure 2: Emergency response protocols distinguishing between thermal events (fume release) and containment failures.

Ecological Fate & Waste Management

Self-Validating Disposal Protocol: Never dispose of chlorinated heterocycles down the drain. The stability of the quinoline ring means it resists biodegradation in standard wastewater treatment plants.

-

Segregation: Collect in "Halogenated Organic Waste" streams.

-

Verification: Test pH of aqueous waste streams; if acidic, it may indicate hydrolysis of side-chain chlorides (if present).[1]

-

Ultimate Destruction: Requires high-temperature incineration (>1100°C) with secondary combustion chambers and caustic scrubbers to neutralize the generated HCl.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier - 4,7-dichloroquinoline.[1][2] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Quinoline.[1] Retrieved from [Link][1]

-

Pandawa Institute Journals (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.[1] Retrieved from [Link][1]

Sources

Methodological & Application

Nucleophilic substitution conditions for 2-chloro position in quinolines

An Application Guide to Nucleophilic Substitution at the C2 Position of Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline C2 Position

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarial agents like chloroquine and anticancer drugs.[1][2] The ability to precisely functionalize the quinoline ring is paramount for developing novel compounds with tailored properties. The 2-position (C2) of the quinoline ring is particularly activated towards nucleophilic substitution due to the electron-withdrawing effect of the adjacent ring nitrogen. This intrinsic reactivity makes 2-chloroquinoline a versatile and highly valuable intermediate for introducing a diverse array of functional groups.

This guide provides a comprehensive overview of the primary methodologies for effecting nucleophilic substitution at the C2 position. We will delve into the mechanistic underpinnings of both classical and modern techniques, offering field-tested protocols and explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

Chapter 1: Mechanistic Foundations of C2 Substitution

Understanding the reaction mechanism is critical for troubleshooting and optimizing reaction conditions. Two principal pathways dominate the substitution of 2-chloroquinolines: direct Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling.

The SNAr Pathway: An Addition-Elimination Cascade

The classical SNAr mechanism is a two-step process. It is favored when the aromatic ring is electron-poor, a condition inherently met by the quinoline system.[3][4]

-

Nucleophilic Attack: A potent nucleophile attacks the electron-deficient C2 carbon, which bears the chloride leaving group. This initial attack temporarily breaks the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6]

-

Elimination & Aromatization: The chloride ion is subsequently expelled, and the aromaticity of the quinoline ring is restored, yielding the final substituted product.

The presence of additional electron-withdrawing groups on the quinoline ring can further stabilize the Meisenheimer intermediate and accelerate the reaction.[3][4][5]

Caption: The SNAr mechanism proceeds via a two-step addition-elimination sequence.

Transition-Metal Catalysis: Expanding the Scope

While SNAr is effective for strong nucleophiles, its scope can be limited. Modern organic synthesis heavily relies on transition-metal catalysis, primarily using palladium and copper, to form C-N, C-O, C-S, and C-C bonds under milder conditions and with broader substrate compatibility.[7] The most prominent examples are the Buchwald-Hartwig amination and the Ullmann condensation.[8][9]

The general catalytic cycle involves:

-

Oxidative Addition: The active Pd(0) or Cu(I) catalyst inserts into the C-Cl bond of the 2-chloroquinoline.

-

Ligand Exchange/Coordination: The nucleophile coordinates to the metal center.

-

Reductive Elimination: The new C-Nu bond is formed, releasing the product and regenerating the active catalyst.

Caption: The catalytic cycle for C-Nu bond formation.

Chapter 2: C-N Bond Formation: Accessing Aminoquinolines

2-Aminoquinolines are privileged scaffolds in drug discovery.[10] Both classical and catalyzed methods are routinely employed for their synthesis from 2-chloroquinolines.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is arguably the most powerful and versatile method for C-N bond formation.[7][8] It offers excellent functional group tolerance and generally proceeds under much milder conditions than traditional methods.[7][11]

Causality Behind Component Selection:

-

Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common, stable sources of the active Pd(0) catalyst.

-

Ligand: This is the most critical parameter. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are required to stabilize the Pd(0) species and promote the crucial reductive elimination step.[8][12] The choice of ligand often depends on the steric and electronic properties of the amine.

-

Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is necessary to deprotonate the amine, making it a more active nucleophile for coordination to the palladium center.[8]

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard.[8]

Protocol 2.1.1: General Procedure for Buchwald-Hartwig Amination

Materials:

-

2-Chloroquinoline (1.0 equiv)

-

Amine (primary or secondary, 1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., XPhos, 1.2-2.4 equiv relative to Pd)

-

Base (e.g., NaOtBu, 1.5-2.0 equiv)

-

Anhydrous solvent (e.g., Toluene)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: To a dry Schlenk tube under an inert atmosphere, add the 2-chloroquinoline, palladium catalyst, and phosphine ligand.

-

Reagent Addition: Add the base, followed by the anhydrous solvent and finally the amine.

-

Reaction: Seal the tube and heat the reaction mixture (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-24 hours.[8]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Ullmann Condensation

The copper-catalyzed Ullmann reaction is an older but still relevant method, particularly for certain substrates.[9][13] It typically requires higher temperatures and stoichiometric amounts of copper, but modern protocols have improved its efficiency with catalytic copper sources and ligands.[9]

Typical Conditions:

-

Catalyst: CuI, Cu₂O, or copper powder.

-

Base: K₂CO₃ or K₃PO₄.

-

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO.

-

Temperature: Often >150 °C.

-

Microwave Irradiation: This technique can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[14]

Chapter 3: C-O and C-S Bond Formation

Synthesis of 2-Alkoxy/Aryloxy-quinolines (O-Nucleophiles)

The reaction of 2-chloroquinolines with alkoxides or phenoxides typically proceeds via the SNAr mechanism and is often straightforward. The 2-chloroquinoline shows higher reactivity toward methoxide ions than its 4-chloro counterpart.[15]

Protocol 3.1.1: General Procedure for O-Arylation/Alkylation

Materials:

-

2-Chloroquinoline (1.0 equiv)

-

Alcohol or Phenol (1.5-2.0 equiv)

-

Base (e.g., NaH, K₂CO₃, 2.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

Nucleophile Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent. Add the base portion-wise at 0 °C and allow the mixture to stir at room temperature for 30 minutes to generate the corresponding alkoxide/phenoxide.

-

Addition: Add a solution of 2-chloroquinoline in the same solvent to the nucleophile mixture.

-

Reaction: Heat the reaction mixture (typically 60-120 °C) until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the reaction and quench carefully by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by column chromatography.

Synthesis of 2-Thioquinolines (S-Nucleophiles)

Sulfur nucleophiles are exceptionally potent due to the high polarizability of sulfur.[16] Reactions with thiols often proceed readily under basic conditions via an SNAr mechanism.[17]

Typical Conditions:

-

Nucleophile: A thiol (R-SH) with a base (e.g., NaH, NaOEt) or a pre-formed thiolate salt (R-SNa).[18]

-

Solvent: Ethanol, DMF, or DMSO.

-

Temperature: Often proceeds at room temperature or with gentle heating.

Chapter 4: C-C Bond Formation: Advanced Applications

Forming a C-C bond at the C2 position is crucial for elaborating the quinoline core. While classical nucleophilic substitution with carbanions is possible, modern palladium-catalyzed cross-coupling reactions are the methods of choice for their reliability and scope.[19][20]

| Reaction Name | Coupling Partner | Typical Catalyst System | Key Features |

| Suzuki Coupling | Boronic Acids/Esters | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand, Base (Na₂CO₃, K₃PO₄) | Robust, commercially available reagents, tolerant of many functional groups. |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Base (Et₃N, piperidine) | Direct method for introducing alkyne functionalities. |

| Heck Coupling | Alkenes | Pd(OAc)₂, Ligand, Base (Et₃N) | Forms C-C bonds with alkenes, though less common for this specific transformation. |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | Effective but limited by the toxicity of tin reagents. |

Chapter 5: Experimental Workflow and Optimization

A successful substitution reaction depends on the careful control of multiple parameters.

Caption: A generalized experimental workflow for nucleophilic substitution reactions.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| No or Low Conversion | Inactive catalyst; Insufficiently strong base; Low temperature; Poor quality reagents/solvent. | Use a fresh batch of catalyst/ligand. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu). Increase reaction temperature. Ensure all reagents and solvents are anhydrous. |

| Side Product Formation | Reaction temperature too high; Competing reaction pathways (e.g., hydrodehalogenation). | Lower the reaction temperature. Screen different ligands for cross-coupling reactions. Ensure a strictly inert atmosphere. |

| Difficulty in Purification | Product has similar polarity to starting material or byproducts. | Optimize the reaction to drive it to completion. Use a different solvent system for chromatography or consider an alternative purification method like recrystallization. |

Conclusion

The 2-chloroquinoline moiety is a powerful handle for the synthesis of diverse and complex molecular architectures. A thorough understanding of the underlying SNAr and transition-metal-catalyzed mechanisms allows the modern chemist to select the optimal conditions for a given transformation. The Buchwald-Hartwig amination has become the gold standard for C-N bond formation due to its mildness and broad scope, while classical SNAr conditions remain highly effective for strong oxygen and sulfur nucleophiles. By carefully controlling reaction parameters and understanding the role of each component, researchers can efficiently and reliably access a wide range of 2-substituted quinolines for applications in drug discovery and beyond.

References

- Microwave-assisted One-pot Synthesis of 2-Substituted Quinolines by Using Palladium Nanoparticles as a Catalyst developed from Green Alga Botryococcus braunii. Bentham Science.

- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. Benchchem.

- Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry.

- Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III).

- Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules.

- Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. European Journal of Medicinal Chemistry.

- Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.

- FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIV

- Microwave-assisted synthesis of diversely substituted quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids.

- Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-bromo-2-chloroquinoline. Benchchem.

- Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biolog... Ingenta Connect.

- Microwave-assisted synthesis of diversely substituted quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids. UNF Digital Commons.

- 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.

- Copper-catalyzed cascade reaction: synthesis of pyrimido[4,5-b]quinolinones from 2-chloroquinoline-3-carbonitriles with (aryl)methanamines. New Journal of Chemistry.

- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.

- Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides.

- PALLADIUM-CATALYZED AMINATION OF 2-CHLORO-1-AZAAZULENE WITH 2-AMINOPYRIDINE. HETEROCYCLES.

- C2 alkylation of quinoline with olefins.

- Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.

- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry.

- Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- C−C, C−O, C−N Bond Formation on sp2 Carbon by Pd(II)-Catalyzed Reactions Involving Oxidant Agents. Chemical Reviews.

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

- Ullmann condens

- Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules.

- Buchwald–Hartwig amin

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- 5.

- Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry.

- Ullmann Condens

- Mechanistic analysis of carbon–carbon bond formation by deoxypodophyllotoxin synthase. Journal of Biological Chemistry.

- 3.

- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi

- C–C bond formation via photocatalytic direct functionalization of simple alkanes.

- Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.

- Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.

- Ullmann Reaction. BYJU'S.

- CO2-Driven C(sp2)–H Lactamization to 2-Quinolinones. Organic Letters.

- Aromatic nucleophilic substitution reactions of 2-chloro-1-methylpyridinium iodide with phenols.

- Nucleophilicity of Sulfur Compounds.

Sources

- 1. Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. synarchive.com [synarchive.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Chemical Reactivity [www2.chemistry.msu.edu]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. C–C bond formation via photocatalytic direct functionalization of simple alkanes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02790B [pubs.rsc.org]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,8-Dichloro-6-methylquinoline

Introduction: The Quinoline Scaffold and the Challenge of Selective Functionalization

The quinoline moiety is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The ability to precisely and selectively introduce molecular diversity at various positions on the quinoline ring is paramount for the development of new chemical entities with enhanced potency and optimized pharmacokinetic profiles.[3]

2,8-Dichloro-6-methylquinoline presents a versatile, yet challenging, substrate for synthetic chemists. The presence of two distinct chlorine atoms at the C2 and C8 positions opens avenues for sequential and regioselective functionalization. However, controlling the selectivity of palladium-catalyzed cross-coupling reactions is crucial to achieving the desired molecular architecture. This guide provides a comprehensive overview and detailed protocols for the selective cross-coupling of this compound, drawing upon established principles of palladium catalysis and insights from reactions on analogous dihaloquinoline systems.

Regioselectivity in the Cross-Coupling of this compound

A fundamental consideration in the functionalization of this compound is the relative reactivity of the two C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a key step in the catalytic cycle.[4] The rate of this step is influenced by the electronic and steric environment of the halogen substituent.

For dihaloquinolines, the C2 and C4 positions are generally more activated towards nucleophilic substitution and oxidative addition due to the electron-withdrawing effect of the ring nitrogen. In the case of 2,8-dichloroquinoline, theoretical predictions and experimental observations indicate that cross-coupling reactions, such as the Suzuki-Miyaura coupling, selectively occur at the C2 position .[5] This preferential reactivity at C2 over C8 can be attributed to the greater electrophilicity of the C2 position. This inherent selectivity allows for the stepwise functionalization of the quinoline core, first at C2, leaving the C8-chloro group available for a subsequent transformation.

Experimental Workflows and Protocols

The following sections provide detailed protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These protocols are designed to achieve selective mono-functionalization at the C2 position of this compound.

I. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron reagent and an organic halide.[6] Its tolerance of a wide range of functional groups makes it particularly valuable in the synthesis of complex molecules.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), and a bulky, electron-rich phosphine ligand is often employed. The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

-

Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.[6] The choice of base can influence reaction rate and yield.

-

Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Selective C2-Arylation of this compound

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 212.07 | 1.0 | 1.0 |

| Arylboronic Acid | - | 1.2 - 1.5 | 1.2 - 1.5 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 - 0.05 | 0.02 - 0.05 |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.04 - 0.10 | 0.04 - 0.10 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 - 3.0 | 2.0 - 3.0 |

| 1,4-Dioxane | - | - | - |

| Water | - | - | - |

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[8] This reaction is instrumental in synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: Similar to Suzuki coupling, a palladium precatalyst is used. However, the choice of ligand is critical and often tailored to the specific amine and aryl halide. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are highly effective as they promote the reductive elimination step, which is often rate-limiting in C-N coupling.[9]

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[10]

-

Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Selective C2-Amination of this compound

Reaction Scheme:

A representative Buchwald-Hartwig amination reaction.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 212.07 | 1.0 | 1.0 |

| Amine (Primary or Secondary) | - | 1.1 - 1.5 | 1.1 - 1.5 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01 - 0.03 | 0.01 - 0.03 |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.02 - 0.06 | 0.02 - 0.06 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.5 - 2.0 | 1.5 - 2.0 |

| Anhydrous Toluene | - | - | - |

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.

-

Seal the tube, remove from the glovebox (if applicable), and add anhydrous toluene followed by the amine via syringe.

-

Heat the reaction mixture to 90-110 °C with stirring.

-

Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography.

III. Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is invaluable for the synthesis of arylalkynes, which are important structural motifs in materials science and medicinal chemistry.

Causality Behind Experimental Choices:

-

Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) complex and a copper(I) salt (typically CuI). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.

-

Ligand: A phosphine ligand, such as triphenylphosphine (PPh₃), is used to stabilize the palladium catalyst.

Experimental Protocol: Selective C2-Alkynylation of this compound

Reaction Scheme:

A representative Sonogashira coupling reaction.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 212.07 | 1.0 | 1.0 |

| Terminal Alkyne | - | 1.2 - 2.0 | 1.2 - 2.0 |

| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | 701.90 | 0.02 - 0.05 | 0.02 - 0.05 |

| Copper(I) Iodide (CuI) | 190.45 | 0.04 - 0.10 | 0.04 - 0.10 |

| Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | - | - | Solvent |

| Tetrahydrofuran (THF) (optional co-solvent) | - | - | - |

Procedure:

-

To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed triethylamine (or a mixture of THF and diisopropylamine).

-

Add the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) as needed.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Visualization of Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling.

Catalytic Cycle for Buchwald-Hartwig Amination.

Catalytic Cycles for Sonogashira Coupling.

Conclusion and Future Directions

The palladium-catalyzed cross-coupling of this compound offers a powerful strategy for the synthesis of novel, functionalized quinoline derivatives. The inherent electronic properties of the quinoline ring system allow for predictable and selective mono-functionalization at the C2 position. The protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as a robust starting point for researchers. It is important to note that optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve optimal yields. The resulting 2-substituted-8-chloro-6-methylquinolines are valuable intermediates for further diversification at the C8 position, enabling access to a wide array of complex molecular architectures for applications in drug discovery and materials science.

References

-

Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17755-17781. Available at: [Link]

-

Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: [Link]

-

Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction. (2019). MDPI. Available at: [Link]

-

Maguire, G. E. M., et al. (2019). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Omega, 4(1), 2151-2162. Available at: [Link]

-

Nemez, D. B., et al. (2023). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Canadian Science Publishing. Available at: [Link]

-

Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction. (2019). MDPI. Available at: [Link]

-

Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2022). Bentham Science. Available at: [Link]

-

Larock, R. C., & Yao, T. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(5), 761-764. Available at: [Link]

-

Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2017). ResearchGate. Available at: [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

El-Gaby, M. S. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-23. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

- Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. (2012). Google Patents.

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2020). Taylor & Francis Online. Available at: [Link]

-

Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). ResearchGate. Available at: [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

-

CO2-Driven C(sp2)–H Lactamization to 2-Quinolinones. (2026). ACS Publications. Available at: [Link]

-

Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. ResearchGate. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Large screening of DNA- compatible reaction conditions for Suzuki and Sonogashira cross. (2021). Research Collection. Available at: [Link]

-

Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. (2018). PMC. Available at: [Link]

-

Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available at: [Link]

-

Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. (2012). ResearchGate. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2010). PMC. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Available at: [Link]

-

Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal. Available at: [Link]

-

Smith, C. J., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4356-4359. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

Technical Application Note: Engineering Kinase Inhibitors using the 2,8-Dichloro-6-methylquinoline Scaffold

Executive Summary & Rationale

The quinoline pharmacophore is a "privileged structure" in kinase inhibitor design, serving as the core for FDA-approved drugs like Bosutinib (Src/Abl), Lenvatinib (VEGFR), and Cabozantinib (c-Met/VEGFR).

This guide focuses on 2,8-Dichloro-6-methylquinoline (CAS 6965-63-5) as a high-value starting scaffold. Unlike generic quinolines, this specific substitution pattern offers a unique trifunctional handle for Structure-Activity Relationship (SAR) exploration:

-

C2-Chlorine (The Hinge Vector): Highly reactive toward

displacement, allowing the introduction of amino-heterocycles to form critical hydrogen bonds with the kinase hinge region (e.g., Glu/Met residues). -

C8-Chlorine (The Solvent/Gatekeeper Vector): Provides orthogonal reactivity (via Pd-catalyzed coupling) to target the solvent-exposed front or the hydrophobic back pocket, often modulating selectivity against gatekeeper mutations.

-

C6-Methyl (The Metabolic/Tail Vector): A stable hydrophobic handle that can be chemically modified (benzylic oxidation/halogenation) to adjust lipophilicity (

) or extend into the ribose-binding pocket.

Structural Biology & SAR Logic

Effective kinase inhibition requires precise geometric alignment within the ATP-binding pocket. The this compound scaffold is designed to exploit the following binding interactions:

The Binding Hypothesis

-

The Anchor (N1): The quinoline nitrogen serves as a hydrogen bond acceptor.

-

The Hinge Binder (C2): Displacement of the C2-Cl with an aniline or amino-heterocycle provides the H-bond donor/acceptor pair required for hinge binding.

-

Selectivity Filter (C8): The C8-Cl is sterically demanding. Substitution here forces the molecule to adopt specific torsion angles, potentially inducing "Type 1.5" or "Type 2" binding modes (DFG-out) depending on the bulk of the substituent.

Visualization of the SAR Strategy

Caption: SAR Functionalization Vectors for this compound. The C2 position is the primary vector for hinge-binding elements, while C8 and C6 modulate selectivity and pharmacokinetics.

Experimental Protocols

Protocol A: Regioselective C2-Amination ( )

Objective: Install the primary hinge-binding motif.

Principle: The C2-chlorine is activated by the adjacent ring nitrogen (electrophilic center), making it significantly more reactive toward nucleophilic aromatic substitution (

Materials:

-

Scaffold: this compound (1.0 eq)

-

Nucleophile: 4-Amino-N-methylpiperidine or substituted aniline (1.2 eq)

-

Solvent: 2-Ethoxyethanol or n-Butanol (High boiling point polar protic solvents facilitate the transition state).

-

Acid Catalyst: p-Toluenesulfonic acid (pTSA) or HCl (0.1 eq) - Critical for protonating the ring nitrogen to increase electrophilicity.

Step-by-Step Workflow:

-

Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (212 mg, 1.0 mmol) in 2-ethoxyethanol (5 mL).

-

Add Reagents: Add the amine nucleophile (1.2 mmol) followed by pTSA (19 mg, 0.1 mmol).

-

Reflux: Heat the mixture to 110°C (oil bath temperature) for 4–12 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (high

) should disappear, replaced by a lower

-

-

Workup: Cool to room temperature.

-

If precipitate forms: Filter the solid, wash with cold diethyl ether, and dry. This is often the HCl/pTSA salt of the product.

-

If solution remains: Dilute with EtOAc (30 mL), wash with saturated

(2 x 15 mL) and brine. Dry over

-

-

Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: C8-Arylation (Suzuki-Miyaura Coupling)

Objective: Extend the molecule into the solvent front to improve selectivity. Principle: With the C2 position already substituted, the remaining C8-chlorine requires Palladium catalysis to react.

Materials:

-

Substrate: C2-substituted quinoline intermediate (from Protocol A) (1.0 eq).

-

Boronic Acid: Phenylboronic acid or Pyridine-3-boronic acid (1.5 eq).

-

Catalyst:

(5 mol%) - Chosen for robustness with aryl chlorides. -

Base:

(2.0 M aqueous solution, 3.0 eq). -

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Workflow:

-

Inert Setup: Purge a microwave vial or sealed tube with Nitrogen/Argon.

-

Charge: Add the substrate (0.5 mmol), boronic acid (0.75 mmol), and Palladium catalyst (0.025 mmol).

-

Solvent Addition: Add 1,4-Dioxane (4 mL) and 2.0 M

(0.75 mL). -

Degas: Bubble Nitrogen through the solution for 5 minutes. Seal the vessel.

-

Reaction: Heat to 90°C for 16 hours (thermal) or 120°C for 30 mins (microwave).

-

Note: The C8 position is sterically hindered. If conversion is low, switch to a more active catalytic system like

/ XPhos.

-

-

Workup: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

-

Purification: Reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid) is recommended due to the polarity of kinase inhibitors.

Biological Evaluation & Validation

Once the library is synthesized, compounds must be validated for kinase inhibitory potential.

In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Determine

Protocol:

-

Preparation: Prepare 2.5x Kinase/Peptide mix in reaction buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA). -

Compound Dosing: Dispense 100 nL of compound (in DMSO) into a 384-well white plate (10-point dose-response, starting at 10

). -

Reaction Start: Add 2

of Kinase/Peptide mix. Incubate 10 mins. Add 2 -

Incubation: Incubate at Room Temp for 60 minutes.

-

Detection:

-

Add 4

ADP-Glo™ Reagent (Depletes unconsumed ATP). Incubate 40 mins. -

Add 8

Kinase Detection Reagent (Converts ADP to ATP

-

-

Read: Measure Luminescence on a plate reader (e.g., EnVision).

Representative Screening Data (Hypothetical)

Note: This table illustrates expected trends based on typical quinoline SAR.

| Compound ID | C2 Substituent (Hinge) | C8 Substituent (Selectivity) | C6 Substituent | c-Met IC50 (nM) | EGFR IC50 (nM) | Solubility (pH 7.4) |

| QL-001 | Cl (Unreacted) | Cl | Methyl | >10,000 | >10,000 | Low |

| QL-005 | 4-amino-N-methylpiperidine | Cl | Methyl | 450 | 1,200 | High |

| QL-012 | 3-fluoroaniline | Cl | Methyl | 120 | 50 | Low |

| QL-023 | 3-fluoroaniline | 3-pyridine | Methyl | 15 | 250 | Medium |

| QL-028 | 3-fluoroaniline | 1-methyl-1H-pyrazole-4-yl | Methyl | 22 | 8 | Medium |

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway exploiting the differential reactivity of the C2 and C8 chlorine atoms.

Troubleshooting & Expert Tips

-

Regioselectivity Issues: If you observe substitution at C8 during the

step (rare but possible with extremely strong nucleophiles), lower the temperature to 80°C and ensure strictly 1.0–1.1 equivalents of amine are used. -

Purification of Intermediates: The 2-chloro-8-amino intermediates can be "greasy." If column chromatography is difficult, try recrystallization from hot Ethanol/Water mixtures.

-

Solubility: The 2,8-dichloro scaffold is very lipophilic. Ensure your C2 amine has a solubilizing group (morpholine, piperazine, or pyrrolidine) if you intend to run cell-based assays later.

-

C6-Methyl Oxidation: If you need to oxidize the C6-methyl to a carboxylic acid (to attach a solubilizing tail), use

in dioxane or

References

-

BenchChem. (2025).[1][2] A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors. Retrieved from

-

MDPI. (2021). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. Retrieved from

-

National Institutes of Health (NIH). An overview of quinoline as a privileged scaffold in cancer drug discovery. Retrieved from

-

Royal Society of Chemistry. Synthesis of quinoline mimics via C–H bond functionalization. Retrieved from [3]

-

ChemScene. (2025). Product Data: this compound (CAS 1195523-25-1).[4] Retrieved from

Sources

Application Note: A Strategic Approach to the Synthesis of 6-Methylquinoline Derivatives via Catalytic Dechlorination

Abstract: The 6-methylquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antimicrobial and anticancer potential.[1][2][3] This application note provides a detailed protocol and scientific rationale for the synthesis of 6-methylquinoline from its 8-chloro precursor. We will explore the strategic importance of using a chloro-substituent as a synthetic handle and detail a robust and high-yield catalytic hydrogenation protocol for its subsequent removal. This guide is intended for researchers in organic synthesis and drug development, offering field-proven insights into experimental design, execution, and optimization.

Introduction: The Quinoline Scaffold and the Role of Dechlorination

Quinoline and its derivatives are fundamental motifs in drug discovery, renowned for their broad pharmacological effects which span antimalarial, anticancer, and anti-inflammatory activities.[4][5][6] The specific substitution pattern on the quinoline ring system dramatically influences the molecule's biological activity and pharmacokinetic profile.

A common synthetic challenge is the precise control of substitution on the quinoline core. The introduction of a chlorine atom, specifically at the C-8 position, can serve two strategic purposes:

-

Modulating Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the entire ring system, enabling or directing subsequent reactions.

-

A Removable Directing Group: The chloro group can be used to block a position or direct other substituents before being efficiently removed in a final step.

This guide focuses on the latter strategy, presenting a comprehensive workflow for the synthesis of 6-methyl-8-chloroquinoline and its subsequent transformation into the desired 6-methylquinoline via a highly efficient catalytic dechlorination process.

Overall Synthetic Pathway

The synthesis is conceptualized as a two-stage process. The first stage involves the construction of the chlorinated quinoline core, followed by the critical dechlorination step. This pathway provides a reliable route to the target compound, often with higher overall yields and purity compared to direct synthesis methods that may produce difficult-to-separate isomers.

Figure 1: A diagram illustrating the two-stage synthetic pathway from 2-chloro-4-methylaniline to the final product, 6-methylquinoline.

Experimental Protocols & Methodologies

Protocol A: Synthesis of 6-Methyl-8-chloroquinoline (Precursor)

This protocol is based on the classical Skraup synthesis, a reliable method for constructing the quinoline ring system.[7]

Materials:

-

2-Chloro-4-methylaniline

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid.

-

Reagent Addition: Slowly add 2-chloro-4-methylaniline to the sulfuric acid with vigorous stirring. The mixture will generate heat. Once the initial exotherm subsides, add the oxidizing agent, followed by the slow, dropwise addition of glycerol.

-

Heating: Heat the reaction mixture to approximately 120-130°C. The reaction is highly exothermic and requires careful temperature control. Maintain this temperature for 3-4 hours.

-

Work-up: Allow the mixture to cool to room temperature. Carefully pour the viscous solution onto crushed ice.

-

Neutralization: Neutralize the acidic solution by slowly adding a concentrated NaOH solution until the pH is approximately 8-9. This step must be performed in an ice bath to manage the heat generated.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product three times with dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 6-methyl-8-chloroquinoline.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol B: Dechlorination via Catalytic Hydrogenation

Catalytic hydrogenation is a highly effective method for the hydrodechlorination of aromatic chlorides, offering clean conversion and high yields.[8][9][10]

Materials:

-

6-Methyl-8-chloroquinoline

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

A base (e.g., Sodium hydroxide, Potassium hydroxide, or Triethylamine)

-

Hydrogen gas (H₂) source

-

Parr hydrogenator or a balloon hydrogenation setup

-

Celite or filter paper

Step-by-Step Procedure:

-